A Technical Guide to 4-Chloro-2-hydrazinylbenzonitrile: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to 4-Chloro-2-hydrazinylbenzonitrile: Synthesis, Properties, and Applications in Drug Discovery
Abstract: 4-Chloro-2-hydrazinylbenzonitrile is a key chemical intermediate whose structural features—a chlorinated benzene ring bearing both a reactive hydrazine and a versatile nitrile group—make it a valuable building block in modern organic synthesis. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, and synthesis methodologies. Furthermore, it explores the compound's significant role as a precursor in the development of diverse heterocyclic systems, which are integral to the discovery of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the application of this versatile molecule.
Introduction: The Strategic Importance of Bifunctional Intermediates
In the landscape of pharmaceutical and agrochemical research, the efficient construction of complex molecular architectures is paramount. The strategic use of specialized chemical intermediates is a cornerstone of this process. 4-Chloro-2-hydrazinylbenzonitrile is one such intermediate, offering a unique combination of functional groups that allow for a wide range of chemical transformations. The hydrazine group (-NHNH₂) is a potent nucleophile, primarily used in the formation of nitrogen-containing heterocycles, while the nitrile group (-C≡N) can be converted into other functionalities such as amines, carboxylic acids, or amides. The presence of a chlorine atom on the aromatic ring further allows for cross-coupling reactions, adding another layer of synthetic versatility. This guide will serve as a technical resource for scientists leveraging this compound in their research and development endeavors.
Chemical Identity and Physicochemical Profile
A precise understanding of a compound's identity and properties is critical for its effective and safe use in a laboratory setting.
Chemical Identifiers
Key identifiers for 4-Chloro-2-hydrazinylbenzonitrile are summarized below for unambiguous identification.
| Identifier | Value |
| IUPAC Name | 4-Chloro-2-hydrazinylbenzonitrile |
| Synonyms | 2-Hydrazinyl-4-chlorobenzonitrile, 4-Chloro-2-hydrazinobenzonitrile |
| CAS Number | 263845-81-4[1] |
| Molecular Formula | C₇H₆ClN₃[1] |
| Molecular Weight | 167.60 g/mol [1] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)C#N)NN |
| InChI Key | Not readily available |
Physicochemical Properties
The following table outlines the key physicochemical properties of 4-Chloro-2-hydrazinylbenzonitrile. These parameters are essential for designing experiments, including reaction conditions and purification strategies.
| Property | Value | Source |
| Appearance | White to off-white solid | General chemical catalogs |
| Melting Point | Not readily available | - |
| Boiling Point | Not readily available | - |
| Solubility | Soluble in organic solvents like DMF, DMSO | General chemical knowledge |
| Purity (typical) | ≥95% | [2] |
Chemical Structure Analysis
The arrangement of functional groups in 4-Chloro-2-hydrazinylbenzonitrile is key to its reactivity. The ortho-position of the hydrazine group relative to the nitrile and the para-position of the chlorine atom create a specific electronic and steric environment.
Caption: General workflow for the synthesis of 4-Chloro-2-hydrazinylbenzonitrile.
Mechanistic Insight
The SNAr mechanism is favored due to the electron-withdrawing nature of the nitrile group, which activates the aromatic ring towards nucleophilic attack. The reaction generally requires heating to proceed at a reasonable rate. [3]The choice of solvent is crucial; polar aprotic solvents like DMF or dioxane are often used to facilitate the reaction. [3]
Detailed Experimental Protocol
The following protocol is a representative example for the synthesis of a structurally related 2-hydrazinylnicotinonitrile, which can be adapted for 4-Chloro-2-hydrazinylbenzonitrile.
Objective: To synthesize a 4,6-diaryl-2-hydrazinyl-3-cyanopyridine via hydrazinolysis.
Materials:
-
4,6-diaryl-2-bromonicotinonitrile (1 equivalent)
-
Hydrazine hydrate (excess)
-
1,4-Dioxane (solvent)
Procedure:
-
To a solution of the 4,6-diaryl-2-bromonicotinonitrile in 1,4-dioxane, add an excess of hydrazine hydrate.
-
Stir the reaction mixture at room temperature (25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to yield the desired 2-hydrazinylnicotinonitrile. [3] Self-Validation: The structure of the synthesized compound should be confirmed using analytical techniques such as FT-IR, NMR, and HRMS. High-purity material (e.g., ≥98.0% by HPLC) is essential for its use as a pharmaceutical intermediate. [4]
Applications in Drug Discovery and Development
The true value of 4-Chloro-2-hydrazinylbenzonitrile lies in its role as a versatile precursor for a wide range of therapeutic molecules. [4]Its reactive hydrazine group is a key handle for constructing various heterocyclic ring systems through condensation and cyclization reactions. [4]
Precursor for Heterocyclic Scaffolds
This intermediate is instrumental in synthesizing a variety of heterocyclic systems, which are prevalent in many biologically active compounds. These include:
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Pyrazoles and Indazoles: Formed through reactions with 1,3-dicarbonyl compounds or related synthons.
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1,2,4-Triazoles: Synthesized via reactions with acyl chlorides or other carboxylic acid derivatives.
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Pyridazines and other fused heterocycles.
These heterocyclic motifs are core components of drugs targeting a multitude of diseases, including cancer, infectious diseases, and neurological disorders. [4][5]
Role in Agrochemicals
Similar to its applications in pharmaceuticals, this compound can also serve as a precursor for synthesizing new pesticides and herbicides, contributing to innovation in agriculture. [5]
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 4-Chloro-2-hydrazinylbenzonitrile and its precursors.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin and eye contact. [6][7]* Handling: Avoid breathing dust and ensure adequate ventilation. [6]Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling. [7]* Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [6]Store away from strong oxidizing agents. [6] For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier. [6][7]
Conclusion
4-Chloro-2-hydrazinylbenzonitrile is a strategically important molecule in the field of organic synthesis. Its unique combination of a nucleophilic hydrazine group, a versatile nitrile function, and a modifiable chloro-substituted aromatic ring makes it an invaluable building block for creating diverse and complex molecular structures. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and scientists aiming to leverage its potential in the development of new pharmaceuticals and other advanced chemical products. The continued exploration of its reactivity will undoubtedly lead to the discovery of novel compounds with significant biological activity.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 14). 4-Hydrazinylbenzonitrile HCl: Enhancing Pharmaceutical Synthesis with Quality Intermediates.
- Smolecule. (2023, August 15). Buy 4-Hydrazinylbenzonitrile | 17672-27-4.
- The Versatile Role of 4-Hydrazinylbenzonitrile Hydrochloride in Modern Organic Chemistry. (n.d.).
- Sigma-Aldrich. (2026, January 13). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- SAFETY DATA SHEET. (n.d.).
- Guidechem. (n.d.). Benzonitrile, 2-chloro-4-hydrazino- 263845-81-4 wiki.
- ChemUniverse. (n.d.). 2-CHLORO-4-HYDRAZINYLBENZONITRILE HYDROCHLORIDE [P89944].
- MDPI. (2025, December 9). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles.
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